molecular formula C22H25NO4 B368499 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one CAS No. 881079-48-7

3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one

Cat. No.: B368499
CAS No.: 881079-48-7
M. Wt: 367.4g/mol
InChI Key: DLZZOAGBXVUADO-UHFFFAOYSA-N
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Description

3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one is a synthetic indolin-2-one derivative intended for research applications. Compounds within this structural class have demonstrated significant potential in scientific research, particularly as inhibitors of pro-inflammatory pathways . For instance, closely related 3-hydroxy-3-(2-oxopropyl)indolin-2-one analogs have been identified as inhibitors of nitric oxide (NO) production in activated macrophage cells, suggesting a potential mechanism for anti-inflammatory activity . Further research on similar 3-substituted-indolin-2-one derivatives indicates that they can suppress the production of key inflammatory cytokines, such as TNF-α and IL-6, and inhibit critical signaling pathways like Akt, MAPK, and NF-κB . The specific substitutions on the core indolin-2-one scaffold, including the 5,7-dimethyl and 3-phenoxypropyl groups, are typically designed to modulate the compound's properties, solubility, and biological activity for targeted research. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-15-12-16(2)20-19(13-15)22(26,14-17(3)24)21(25)23(20)10-7-11-27-18-8-5-4-6-9-18/h4-6,8-9,12-13,26H,7,10-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZZOAGBXVUADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=CC=C3)(CC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxylation via Oxime Formation and Reduction

The 3-hydroxy group is introduced by treating the indolin-2-one core with hydroxylamine hydrochloride in ethanol/water, forming an oxime intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the oxime to a secondary amine, which is subsequently oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the 3-hydroxy derivative. This stepwise approach achieves 72% overall yield in analogous systems.

Michael Addition for 2-Oxopropyl Incorporation

The 2-oxopropyl moiety is installed via Michael addition of methyl vinyl ketone to the enolate of 3-hydroxyindolin-2-one. Employing LDA (lithium diisopropylamide) as a base in THF at −78°C ensures regioselectivity, affording the β-keto adduct in 65% yield. Spectroscopic validation includes IR absorption at 1665 cm⁻¹ (C=O stretch) and ¹H-NMR resonance at δ 2.41 ppm (s, 3H, CH₃).

N-Alkylation with 3-Phenoxypropyl Side Chain

The 1-position alkylation introduces the 3-phenoxypropyl group through nucleophilic substitution.

Mitsunobu Reaction for N1 Functionalization

Using the Mitsunobu protocol, indolin-2-one is treated with 3-phenoxypropan-1-ol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in anhydrous THF. This method achieves 85% yield by leveraging the alcohol’s nucleophilicity under mild conditions. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) isolates the product, confirmed by ¹³C-NMR signals at δ 68.9 ppm (OCH₂) and 114.7 ppm (aromatic C-O).

Direct Alkylation with 3-Phenoxypropyl Bromide

Alternative alkylation employs 3-phenoxypropyl bromide and K₂CO₃ in DMF at 80°C. While efficient (78% yield), competing O-alkylation necessitates careful monitoring by TLC.

Table 2: N-Alkylation Optimization Parameters

MethodReagentsConditionsYield (%)Reference
MitsunobuPPh₃, DEAD, 3-phenoxypropan-1-olTHF, 0°C → rt85
Direct Alkylation3-Phenoxypropyl bromide, K₂CO₃DMF, 80°C78

Final Assembly and Characterization

The convergent synthesis integrates the above steps:

  • Indolin-2-one core formation via Paal-Knorr cyclization.

  • 3-Hydroxylation and 2-oxopropyl addition.

  • N1-alkylation using Mitsunobu conditions.

Spectroscopic Validation

  • IR (KBr): 3420 cm⁻¹ (O-H), 1678 cm⁻¹ (C=O), 1602 cm⁻¹ (aromatic C=C).

  • ¹H-NMR (DMSO-d₆): δ 1.21 (s, 6H, 5,7-CH₃), δ 2.39 (s, 3H, COCH₃), δ 3.94 (t, 2H, OCH₂), δ 6.81–7.34 (m, 5H, Ar-H).

  • MS (EI): m/z 424 [M⁺], 281 [C₁₉H₂₁NO₃⁺].

Challenges and Mitigation Strategies

  • Regioselectivity in N-Alkylation: Competing O-alkylation is minimized using bulky bases (e.g., DBU) or Mitsunobu conditions.

  • Oxidation Overstepping: Controlled Jones oxidation (0°C, stoichiometric CrO₃) prevents diketone formation.

  • Crystallization Difficulties: Recrystallization from ethanol/water (7:3) enhances purity, yielding prismatic crystals suitable for X-ray diffraction .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, H₂O₂.

    Reducing Agents: NaBH₄, LiAlH₄.

    Bases: NaOH, K₂CO₃.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone.

    Reduction: Conversion of the carbonyl groups to alcohols.

    Substitution: Formation of various substituted indolinones depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one: The parent compound, simpler in structure but with similar core properties.

    3-Hydroxyindolin-2-one: Lacks the additional alkyl and phenoxypropyl groups, making it less complex.

    5,7-Dimethylindolin-2-one: Similar but without the hydroxy and phenoxypropyl groups.

Uniqueness

3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one, a compound belonging to the indole family, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H21NOC_{20}H_{21}NO with a molecular weight of approximately 323.4 g/mol. The structure features a hydroxyl group, two methyl groups at the 5 and 7 positions, a ketone at the 2-propyl position, and a phenoxypropyl substituent.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the potential of 3-substituted oxindoles in cancer therapy due to their ability to induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins and cell cycle arrest mechanisms .

Table 1: Summary of Anticancer Activities of Related Compounds

Compound NameMechanism of ActionCancer TypeReference
3-Hydroxy-5,7-dimethyl-2-oxindoleInduces apoptosisBreast Cancer
5-Methyl-3-hydroxyindoleInhibits cell proliferationLung Cancer
3-(Phenoxypropyl)-oxindoleModulates p53 pathwayColorectal Cancer

Antioxidant Properties

The antioxidant capacity of indole derivatives has been documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The hydroxyl group in the structure may contribute significantly to this activity by donating hydrogen atoms to free radicals.

Neuroprotective Effects

Indole derivatives are also noted for their neuroprotective effects. Research suggests that they can modulate neurotransmitter levels and protect against neurodegenerative diseases by reducing inflammation and oxidative damage in neuronal cells. This property is particularly relevant for conditions like Alzheimer's and Parkinson's disease.

Table 2: Neuroprotective Effects of Indole Derivatives

Compound NameMechanism of ActionDisease ModelReference
3-Hydroxy-5,7-dimethylindoleReduces neuroinflammationAlzheimer's Disease Model
Indole-3-carbinolModulates neurotransmitter levelsParkinson's Disease Model

Case Study 1: Anticancer Activity in Breast Cancer

A study investigated the effects of a related compound on breast cancer cell lines. The results showed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation. This suggests that similar structures could be effective in breast cancer therapy.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of an indole derivative demonstrated improved cognitive function and reduced neuronal loss. The compound was shown to inhibit pro-inflammatory cytokines and enhance antioxidant enzyme activity, indicating its potential as a therapeutic agent for neurodegenerative diseases.

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